![molecular formula C21H24N4O3S B4137651 N-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)-2-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE](/img/structure/B4137651.png)
N-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)-2-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE
Overview
Description
N-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)-2-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a quinazoline ring, a thioether linkage, and an acetamide group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)-2-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the quinazoline derivative with a suitable thiol compound.
Attachment of the Acetamide Group: The final step involves the acylation of the intermediate compound with an acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline ring or the acetamide group, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction of the quinazoline ring can produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)-2-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. Its structure suggests that it may have activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.
Industry
In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)-2-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its ability to bind to these targets, modulating their activity and leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)amino]-2-oxoethyl}thio)-N-(4-chlorophenyl)acetamide
- 2-({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)amino]-2-oxoethyl}thio)-N-(4-fluorophenyl)acetamide
- 2-({2-[(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)amino]-2-oxoethyl}thio)-N-(4-bromophenyl)acetamide
Uniqueness
The uniqueness of N-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)-2-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups and structural features. The presence of the quinazoline ring, thioether linkage, and acetamide group provides a distinct set of chemical properties and reactivity patterns that differentiate it from similar compounds.
Properties
IUPAC Name |
2-[2-[(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)amino]-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-13-4-6-14(7-5-13)23-18(27)11-29-12-19(28)25-20-22-10-15-16(24-20)8-21(2,3)9-17(15)26/h4-7,10H,8-9,11-12H2,1-3H3,(H,23,27)(H,22,24,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKJJGHFZGWOPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=NC=C3C(=N2)CC(CC3=O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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